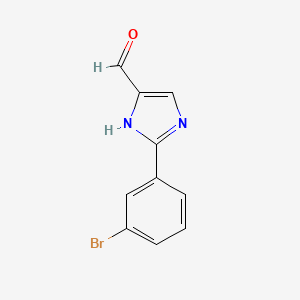

2-(3-Bromophenyl)-1H-imidazole-5-carbaldehyde

Description

Properties

CAS No. |

944898-05-9 |

|---|---|

Molecular Formula |

C10H7BrN2O |

Molecular Weight |

251.08 g/mol |

IUPAC Name |

2-(3-bromophenyl)-1H-imidazole-5-carbaldehyde |

InChI |

InChI=1S/C10H7BrN2O/c11-8-3-1-2-7(4-8)10-12-5-9(6-14)13-10/h1-6H,(H,12,13) |

InChI Key |

KSRLFBUNDUUBPV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=NC=C(N2)C=O |

Origin of Product |

United States |

Preparation Methods

Classical Multi-Component Condensation

A common method involves the condensation of:

- A substituted benzaldehyde (bearing the 3-bromophenyl group),

- A 1,2-diketone or benzil derivative,

- Ammonium acetate or other nitrogen sources,

under heating conditions, often solvent-free or in refluxing solvents, to form the imidazole ring with the aldehyde at position 5.

For example, the synthesis of 2,4,5-trisubstituted imidazoles has been efficiently achieved using trichloromelamine as a catalyst under solvent-free conditions at 110 °C, yielding high purity products in short reaction times (Table 1).

| Entry | Catalyst (g) | Condition | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Trichloromelamine (0.05) | Solvent-free, 110 °C | 1 | 87 |

| 2 | Trichloromelamine (0.07) | Solvent-free, 110 °C | 1 | 92 |

| 3 | Trichloromelamine (0.1) | Solvent-free, 110 °C | 1 | 92 |

Table 1: Optimization of 2,4,5-trisubstituted imidazole synthesis using trichloromelamine catalyst.

This method, while demonstrated for trisubstituted imidazoles, can be adapted to synthesize 2-(3-bromophenyl)-1H-imidazole-5-carbaldehyde by using 3-bromobenzaldehyde as the aldehyde component.

Specific Preparation Methods for this compound

Though direct literature on the exact synthesis of this compound is limited, analogous preparation strategies for 2-aryl-imidazole-5-carbaldehydes and related compounds provide insight into plausible synthetic routes.

Synthesis via Benzylidene Imines and Cyclization

A regioselective synthesis of 2-aryl-1H-imidazole-5-carbaldehydes has been reported using benzylidene imines derived from substituted benzaldehydes and diaminomaleonitrile (DAMN) or similar intermediates. For example, 2-hydroxybenzylidene imines reacted with aldehydes in the presence of triethylamine in ethanol at room temperature for extended periods (~96 h) yielded regioselective imidazole carbaldehydes.

Adapting this to 3-bromobenzaldehyde would involve:

- Formation of the corresponding benzylidene imine intermediate,

- Reaction with a suitable nitrogen source and base,

- Cyclization to form the imidazole ring with the aldehyde at position 5.

This method benefits from mild conditions and regioselectivity driven by substituent effects.

Microwave-Assisted Synthesis

Microwave irradiation has been used to accelerate the synthesis of heterocyclic aldehydes, including benzo[d]oxazole derivatives with 3-bromophenyl substituents, at temperatures around 120 °C for about 20 minutes, yielding good product yields and minimal side reactions.

Although this example is for benzo[d]oxazole derivatives, similar microwave-assisted protocols can be adapted for imidazole-5-carbaldehydes to improve reaction efficiency.

Proposed Synthetic Route for this compound

Based on the above methods, a plausible synthetic route is:

-

- 3-Bromobenzaldehyde,

- Benzil or substituted 1,2-diketone,

- Ammonium acetate or primary amine source.

Step 1: Formation of intermediate imine or Schiff base

- Condensation of 3-bromobenzaldehyde with ammonium acetate or amine under reflux or microwave conditions.

Step 2: Cyclization to imidazole ring

- Reaction of the imine intermediate with benzil or diketone under heating (solvent-free or in ethanol) with or without catalyst (e.g., trichloromelamine).

Step 3: Isolation and purification

- Work-up involving solvent extraction and recrystallization to obtain pure this compound.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Temperature | 110–120 °C (microwave or conventional heating) | Microwave reduces reaction time |

| Solvent | Solvent-free or ethanol | Solvent-free preferred for green chemistry |

| Catalyst | Trichloromelamine (0.07–0.1 g) or none | Catalyst improves yield and rate |

| Reaction time | 1 hour (microwave) to 24 hours (conventional) | Microwave reduces time significantly |

| Molar ratios | Aldehyde: diketone: ammonium acetate = 1:1:2 | Stoichiometry optimized for yield |

| Purification | Recrystallization or chromatography | To ensure product purity |

Summary Table of Preparation Methods

Chemical Reactions Analysis

Aldehyde Group Reactivity

The carbaldehyde group at position 5 participates in nucleophilic additions and condensations:

Schiff Base Formation

Reacting with primary amines or hydrazines generates imine derivatives:

-

Reagents : Hydrazine hydrate, phenylhydrazine, or 2-hydrazinyl-1,3-benzothiazole

-

Conditions : Room temperature in ethanol or methanol

-

Characterization :

Condensation with Active Methylene Compounds

The aldehyde undergoes Knoevenagel condensation:

-

Reagents : 5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

-

Conditions : Reflux in acetic acid

-

Products : 4-[1H-Indol-3-ylmethylene]-1H-pyrazol-5(4H)-one derivatives

Bromophenyl Substitution Reactions

The 3-bromophenyl group enables cross-coupling and nucleophilic substitutions:

Suzuki-Miyaura Coupling

-

Reagents : Arylboronic acids, Pd(PPh₃)₄ catalyst

-

Conditions : Dioxane/H₂O, K₂CO₃, 80–100°C

-

Products : Biaryl derivatives via replacement of bromine with aryl groups

Nucleophilic Aromatic Substitution

-

Reagents : Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

-

Conditions : DMSO, 60–80°C

-

Products : Methoxy- or tert-butoxy-substituted phenyl-imidazole derivatives

Imidazole Ring Modifications

The imidazole core undergoes electrophilic substitutions and metal-coordination reactions:

Electrophilic Substitution at C-2

-

Reagents : HNO₃/H₂SO₄ (nitration), Br₂/FeBr₃ (bromination)

-

Conditions : 0–5°C for nitration; 25°C for bromination

Coordination with Transition Metals

-

Reagents : Cu(I) or Pd(II) salts

-

Conditions : Ethanol/water, room temperature

-

Applications : Catalytic intermediates in C–N bond-forming reactions

Aldehyde Reduction

-

Reagents : NaBH₄ in methanol or LiAlH₄ in ether

-

Products : 5-Hydroxymethyl-imidazole derivatives

Oxidation to Carboxylic Acid

-

Reagents : KMnO₄ in acidic or alkaline media

-

Products : 5-Carboxy-imidazole derivatives

-

Side Reactions : Over-oxidation of imidazole ring possible under harsh conditions

Comparative Reaction Pathways

Mechanistic Insights

-

Schiff Base Formation : Protonation of the aldehyde oxygen facilitates nucleophilic attack by hydrazine, followed by dehydration .

-

Suzuki Coupling : Oxidative addition of Pd(0) to the C–Br bond, transmetallation with boronic acid, and reductive elimination yield biaryl products .

This compound’s versatility makes it valuable for synthesizing pharmaceuticals, ligands, and functional materials. Future work should explore enantioselective derivatization and catalytic applications.

Scientific Research Applications

2-(3-Bromophenyl)-1H-imidazole-5-carbaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: It serves as a building block for the synthesis of biologically active molecules, including potential pharmaceuticals.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

Industry: It is used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)-1H-imidazole-5-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromophenyl group can enhance binding affinity to certain targets, while the imidazole ring can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Molecular Properties

The table below compares 2-(3-Bromophenyl)-1H-imidazole-5-carbaldehyde with structurally related imidazole carbaldehydes:

Key Observations:

Halogen Effects : Bromine (Br) significantly increases molecular weight compared to fluorine (F). For example, the brominated compound (251.08 g/mol) is ~61 g/mol heavier than its fluorinated analog (190.17 g/mol) . Bromine’s electron-withdrawing nature may also enhance electrophilicity at the aldehyde group, influencing reactivity in nucleophilic additions.

Substituent Position : The position of the halogen on the phenyl ring (e.g., 3-bromo vs. 2-fluoro) affects steric and electronic interactions. Meta-substituted bromine (3-position) may offer better symmetry for crystal packing compared to ortho-substituted analogs .

Physicochemical and Functional Implications

- Melting Points: Brominated compounds (e.g., 5-Bromo-3-substituted indoles in ) exhibit higher melting points (133–142°C) than non-halogenated analogs, suggesting stronger intermolecular forces .

- Solubility : Fluorinated or methylated derivatives (e.g., 2-(3-Fluoro-5-methylphenyl)-1H-imidazole-5-carbaldehyde ) may exhibit improved solubility in organic solvents compared to brominated analogs.

- Biological Relevance : While biological data is scarce, bromine’s presence is often associated with enhanced binding affinity in medicinal compounds due to its size and polarizability .

Biological Activity

2-(3-Bromophenyl)-1H-imidazole-5-carbaldehyde is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesizing information from various research studies.

Chemical Structure and Properties

The compound has the molecular formula C10H8BrN2O and a molecular weight of approximately 248.09 g/mol. It features an imidazole ring, which is a common motif in biologically active compounds, along with a bromophenyl group and an aldehyde functional group. The presence of these functional groups suggests potential interactions with biological targets.

Antimicrobial Activity

Research indicates that imidazole derivatives, including this compound, exhibit notable antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains:

- Minimum Inhibitory Concentration (MIC) : The compound shows promising MIC values against Gram-positive and Gram-negative bacteria, indicating strong antibacterial potential.

- Biofilm Formation Inhibition : It has been reported that certain derivatives can inhibit biofilm formation of pathogens such as Staphylococcus aureus and Staphylococcus epidermidis, which are critical in chronic infections .

Anticancer Potential

The imidazole scaffold is known for its anticancer activity. Compounds similar to this compound have been studied for their ability to inhibit cancer cell proliferation. For instance, studies have shown that modifications in the imidazole structure can lead to enhanced antiproliferative effects against various cancer cell lines .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the imidazole ring may interact with key biological targets such as enzymes or receptors involved in microbial resistance or cancer progression.

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds highlights the unique features and potential advantages of this compound:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| 5-(3-Bromophenyl)-1H-imidazole | 0.68 | Lacks an aldehyde group; primarily studied for antimicrobial properties. |

| 4-Methyl-2-phenyl-1H-imidazole | 0.91 | Contains a methyl group instead of bromine; different biological activity profile. |

| 2-Phenyl-1H-imidazole-4-carboxylic acid hydrate | 0.86 | Features a carboxylic acid group; used in different therapeutic contexts. |

Case Studies

Several case studies have evaluated the biological activity of this compound:

- Antibacterial Efficacy : A study demonstrated that derivatives of imidazole exhibited significant antibacterial activity against E. coli and Pseudomonas aeruginosa, suggesting that modifications can enhance efficacy against resistant strains .

- Cancer Cell Lines : In vitro tests revealed that certain imidazole derivatives showed IC50 values indicating effective inhibition of cancer cell growth, particularly in breast and prostate cancer models .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 2-(3-Bromophenyl)-1H-imidazole-5-carbaldehyde to achieve high purity?

- Methodological Answer: Synthesis optimization requires careful control of reaction conditions. For imidazole derivatives, condensation reactions involving aldehydes and amines under inert atmospheres (e.g., nitrogen) are common. Use high-resolution mass spectrometry (HRMS) and -NMR to monitor intermediate formation. Purification via column chromatography with gradient elution (e.g., ethyl acetate/hexane) is recommended to separate byproducts. Refer to analogous protocols for substituted imidazole carbaldehydes, such as those involving cyclohexyl or fluorophenyl groups .

Q. How can the molecular structure of this compound be validated experimentally?

- Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural validation. Use SHELX-97 or SHELXL for refinement . Complement with spectroscopic techniques:

- - and -NMR to confirm substituent positions and aromaticity.

- FT-IR to identify aldehyde (C=O stretch ~1700 cm) and imidazole ring vibrations.

- High-resolution mass spectrometry (HRMS) for molecular ion verification .

Q. What safety protocols are critical when handling brominated imidazole derivatives?

- Methodological Answer: Brominated compounds may release toxic fumes upon decomposition. Use fume hoods, nitrile gloves, and lab coats. Store in amber glass vials under inert gas to prevent aldehyde oxidation. Reference safety data sheets (SDS) for structurally similar compounds, such as 5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde, which highlight risks of skin/eye irritation and recommend emergency procedures for spills .

Advanced Research Questions

Q. How can hydrogen-bonding patterns in crystalline this compound inform supramolecular design?

- Methodological Answer: Analyze hydrogen bonds using graph-set notation (e.g., Etter’s rules) to identify donor-acceptor motifs. The imidazole N-H and aldehyde O are likely donors/acceptors. For example, in analogous bromophenyl imidazoles, C-H···π and π-π stacking interactions stabilize layered structures. Use ORTEP-3 to visualize packing diagrams and SHELXL for refinement .

Q. What contradictions might arise in crystallographic data interpretation, and how can they be resolved?

- Methodological Answer: Discrepancies in thermal displacement parameters or occupancy ratios may indicate disorder. For example, the bromophenyl group’s rotational freedom could lead to split positions. Use the "SQUEEZE" function in PLATON to model solvent voids or apply twin refinement in SHELXL for overlapping lattices. Cross-validate with spectroscopic data to rule out polymorphism .

Q. How can computational methods complement experimental studies of this compound’s reactivity?

- Methodological Answer: Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to predict electrophilic/nucleophilic sites. The aldehyde group is susceptible to nucleophilic attack, while the bromine may participate in cross-coupling reactions. Compare computed IR/NMR spectra with experimental data to validate models. For mechanistic insights, use transition-state analysis for imidazole ring formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.